Tri(2,6-xylenyl)phosphate

Description

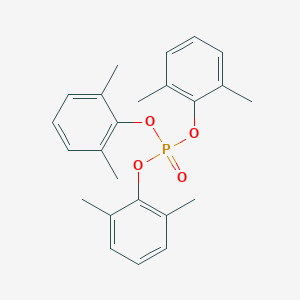

Structure

3D Structure

Properties

IUPAC Name |

tris(2,6-dimethylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27O4P/c1-16-10-7-11-17(2)22(16)26-29(25,27-23-18(3)12-8-13-19(23)4)28-24-20(5)14-9-15-21(24)6/h7-15H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLORRTLBSJTMSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OP(=O)(OC2=C(C=CC=C2C)C)OC3=C(C=CC=C3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70891326 | |

| Record name | Tris(2,6-dimethylphenyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70891326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] | |

| Record name | Tris(2,6-xylenyl)phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7653 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

262-264 °C @ 6 mm Hg | |

| Record name | TRIS(2,6-XYLENYL)PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3910 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

log Kow= 5.63; water solubility= 0.89 ppm at 25 °C /Kronitex TXP/, Sol in benzene; slightly soluble in ethanol and hexane. | |

| Record name | TRIS(2,6-XYLENYL)PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3910 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Inflammable; pour point= -60 °C; density: 1.14 kg/l /Trixylyl phosphate/ | |

| Record name | TRIS(2,6-XYLENYL)PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3910 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | Tris(2,6-xylenyl)phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7653 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

Tri-o-cresyl phosphate and other o-cresyl-components /TXP formulations/ | |

| Record name | TRIS(2,6-XYLENYL)PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3910 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Wax | |

CAS No. |

121-06-2 | |

| Record name | 2,6-Xylyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(2,6-xylenyl)phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tri-2,6-xylyl phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,6-dimethyl-, phosphate (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(2,6-dimethylphenyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70891326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dimethylphenol phosphate (3:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRI(2,6-XYLENYL)PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4QU4542WQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIS(2,6-XYLENYL)PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3910 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

137.8 °C | |

| Record name | TRIS(2,6-XYLENYL)PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3910 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Introduction: The Significance of Sterically Hindered Aryl Phosphates

An In-depth Technical Guide to the Synthesis of Tri(2,6-xylenyl)phosphate from 2,6-Dimethylphenol

Tri(2,6-xylenyl)phosphate, also known as tris(2,6-dimethylphenyl)phosphate, is a sterically hindered organophosphate ester. Unlike its less hindered isomers, which are widely used as flame retardants and plasticizers in materials like PVC, plastics, and coatings, the 2,6-disubstituted structure imparts unique properties.[1][2][3] The bulky methyl groups flanking the phenolic oxygen create significant steric hindrance around the central phosphorus atom. This structural feature is of great interest to researchers as it can influence the molecule's hydrolytic stability, thermal properties, and interactions in biological and materials science contexts.

This guide provides a comprehensive overview of the synthesis of tri(2,6-xylenyl)phosphate from 2,6-dimethylphenol. It is designed for an audience of researchers, chemists, and drug development professionals, focusing on the underlying chemical principles, a detailed and field-proven experimental protocol, and methods for purification and characterization.

Part 1: The Core Chemistry of Triaryl Phosphate Synthesis

The industrial synthesis of triaryl phosphates is a well-established process, conventionally achieved through the reaction of a hydroxyaryl compound (a phenol) with a phosphorus source.[4] The most common and economically viable phosphorus source for this esterification is phosphorus oxychloride (POCl₃).[5][6]

The fundamental reaction proceeds via a nucleophilic substitution mechanism where three molecules of the phenol react with one molecule of phosphorus oxychloride, displacing the three chlorine atoms and forming three P-O-Ar ester bonds. A key byproduct of this reaction is hydrogen chloride (HCl) gas.

3 ArOH + POCl₃ → (ArO)₃PO + 3 HCl

The reaction is typically carried out at elevated temperatures to proceed at a reasonable rate.[7] To enhance reaction efficiency and yield, catalysts such as Lewis acids (e.g., AlCl₃, MgCl₂) or specialized composite catalysts are often employed.[4][8] The removal of the generated HCl gas is critical, as its accumulation can inhibit the forward reaction; this is often accomplished by heating under a vacuum or by sparging with an inert gas.[4][8]

Part 2: Synthesis of Tri(2,6-xylenyl)phosphate: A Detailed Protocol

The synthesis of the specific isomer, tri(2,6-xylenyl)phosphate, follows the general principles outlined above but requires careful control of reaction conditions due to the steric hindrance of the 2,6-dimethylphenol substrate. The following protocol is adapted from established industrial methodologies for robust laboratory-scale synthesis.[8]

Reaction Mechanism

The reaction is a stepwise nucleophilic substitution. The phenolic oxygen of 2,6-dimethylphenol attacks the electrophilic phosphorus atom of POCl₃. This process is repeated three times, with each step becoming progressively more difficult due to increasing steric hindrance around the phosphorus center. A catalyst facilitates the reaction by coordinating with the reactants and promoting the departure of the chloride leaving group.

Caption: Stepwise mechanism for the synthesis of Tri(2,6-xylenyl)phosphate.

Reagent and Equipment Data

A summary of the key reagents is provided below for procedural planning.

| Reagent | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Role |

| 2,6-Dimethylphenol | C₈H₁₀O | 122.16 | 201 | Aryl Source |

| Phosphorus Oxychloride | POCl₃ | 153.33 | 105.8 | Phosphorus Source |

| Calcium-Magnesium Catalyst | - | - | - | Reaction Catalyst |

| Sodium Hydroxide | NaOH | 40.00 | 1388 | Neutralizing Agent |

Detailed Experimental Protocol

This protocol describes the synthesis on a laboratory scale, adapted from a robust industrial process.[8]

1. Reactor Setup and Reagent Charging:

- Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a temperature probe connected to a heating mantle, and a condenser attached to a gas outlet/scrubber system to safely neutralize the evolving HCl gas.

- Charge the reaction flask with 366.5 g (3.0 mol) of 2,6-dimethylphenol.

- Add 5.0 g of a suitable catalyst, such as anhydrous magnesium chloride or a calcium-magnesium composite catalyst.[8]

- Begin stirring to create a slurry.

- Slowly add 153.3 g (1.0 mol) of phosphorus oxychloride to the flask via an addition funnel.

2. Controlled Esterification Reaction:

- The reaction is exothermic. Maintain control over the initial temperature.

- Slowly heat the mixture to 70°C over approximately 1.5 hours.[8]

- Once at 70°C, increase the temperature at a controlled rate of ~4°C per hour until the reaction temperature reaches 95°C. Hold at 95°C for 1 hour.[8] This slow ramp allows for controlled HCl evolution.

- Continue heating at a rate of 4-5°C per hour to 125°C and hold for 30 minutes.[8]

- Finally, heat at a rate of 5-6°C per hour to 140°C.[8]

3. Byproduct Removal (Acid Scavenging):

- Once the temperature reaches 140°C, apply a gentle vacuum (e.g., ~650 mmHg) to the system. This step is crucial for driving the reaction to completion by removing HCl.[8]

- Continue to heat the mixture towards a final temperature of 160°C over 1.5 hours while maintaining vacuum. Hold at this temperature for 1.5-2 hours to ensure complete removal of HCl.[8]

- Monitor the reaction completion by taking small aliquots and measuring the acid value. The target acid value should be below 3 mg KOH/g, indicating the consumption of acidic intermediates.[8]

4. Neutralization and Workup:

- Cool the reaction mixture to 80-90°C.

- Slowly add a 5% aqueous solution of sodium hydroxide to neutralize any remaining acidic species and the catalyst.

- Wash the organic layer sequentially with a 5% HCl solution (to remove metal salts), followed by water until the aqueous layer is neutral (pH ~7).[7]

- Separate the organic layer using a separatory funnel.

5. Purification of Crude Product:

- The primary method for purifying the crude tri(2,6-xylenyl)phosphate is vacuum distillation.[8][9]

- Transfer the washed and dried organic layer to a distillation apparatus.

- Apply a high vacuum (e.g., <1 mmHg) and heat the mixture. A forerun containing any residual solvent or low-boiling impurities should be collected first.

- Collect the main fraction of tri(2,6-xylenyl)phosphate. The boiling point for the 2,6-isomer is reported as 262-264°C at 6 mmHg.[10]

- The final product should be a colorless to pale yellow, viscous liquid or a glassy solid upon cooling.[2][10]

Experimental Workflow Diagram

Caption: A comprehensive workflow for the synthesis and purification process.

Part 3: Characterization and Quality Control

To ensure the final product meets the required standards of purity and identity, a series of analytical techniques should be employed.

| Parameter | Method | Expected Result / Specification |

| Purity | High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) | >99% |

| Identity | ¹H-NMR, ³¹P-NMR, FTIR Spectroscopy | Spectra consistent with the structure of tri(2,6-xylenyl)phosphate |

| Acid Value | Titration | < 0.1 mg KOH/g |

| Appearance | Visual Inspection | Colorless to pale yellow viscous liquid or solid |

Part 4: Safety and Handling

-

Phosphorus oxychloride is highly corrosive and reacts violently with water. It is toxic upon inhalation and contact. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

2,6-Dimethylphenol is harmful if swallowed or in contact with skin.

-

The reaction generates hydrogen chloride (HCl) gas , which is corrosive and toxic. The reaction apparatus must be connected to a scrubber containing a base (e.g., NaOH solution) to neutralize the effluent gas.

-

High temperatures and vacuum are used in the protocol. Ensure all glassware is free of defects and the setup is secure.

This guide provides a robust framework for the synthesis of tri(2,6-xylenyl)phosphate. By understanding the underlying chemical principles and adhering to the detailed protocol, researchers can reliably produce this valuable compound for further study and application.

References

-

PubChem. (n.d.). Tris(2,6-xylenyl)phosphate. National Center for Biotechnology Information. Retrieved from [Link]

-

Ilia, G., Iliescu, S., & Popa, A. (2005). A new method for the synthesis of triaryl phosphates. Green Chemistry, 7(4), 227-229. Retrieved from [Link]

-

Reddy, V. P., Kumar, A., & Prasad, V. V. R. (2021). Diphenyl Diselenide-Catalyzed Synthesis of Triaryl Phosphites and Triaryl Phosphates from White Phosphorus. Organic Letters, 23(13), 5143–5147. Retrieved from [Link]

- Segall, J., & Shorr, L. M. (1992). U.S. Patent No. 5,097,056. U.S. Patent and Trademark Office.

- van der Horst, W. P. (1931). U.S. Patent No. 1,837,176. U.S. Patent and Trademark Office.

- Britton, E. C., & Davis, A. R. (1944). U.S. Patent No. 2,358,133. U.S. Patent and Trademark Office.

-

Sinobio Chemistry. (2024, October 11). What is Trixylenyl Phosphate(TXP)?. Retrieved from [Link]

- Wang, J. (2013). CN Patent No. 103224521A. Google Patents.

-

PubChem. (n.d.). Trixylenyl phosphate. National Center for Biotechnology Information. Retrieved from [Link]

-

Kozak, W., & Demkowicz, S. (2020). Selected Methods for the Chemical Phosphorylation and Thiophosphorylation of Phenols. European Journal of Organic Chemistry, 2020(38), 6113-6128. Retrieved from [Link]

-

Hyster, T. K., & Arnold, F. H. (2016). Selective Phosphorylation of Phenols and Benzenediols by the Kinase PsiK and Variants Thereof. ACS Catalysis, 6(10), 6844-6848. Retrieved from [Link]

-

Kozak, W., & Demkowicz, S. (2020). Selected examples of the phosphorylation of phenols by using alkyl chlorophosphates and chlorothiophosphates. ResearchGate. Retrieved from [Link]

-

Sinobio Chemistry. (2024, August 22). The Importance of Quality Control in Trixylenyl Phosphate Manufacture. Retrieved from [Link]

-

Pharos. (n.d.). TRIS(2,6-XYLENYL)PHOSPHATE. Retrieved from [Link]

-

Wikipedia. (n.d.). Trixylyl phosphate. Retrieved from [Link]

-

Hyster, T. K., & Arnold, F. H. (2016). Selective Phosphorylation of Phenols and Benzenediols by the Kinase PsiK and Variants Thereof. ChemRxiv. Retrieved from [Link]

-

Wang, J., et al. (2012). Synthesis of tetrakis-(2, 6-xylyl) resorcinol bisphosphate. Advanced Materials Research, 550-553, 1005-1008. Retrieved from [Link]

-

Chiron. (n.d.). Trixylyl phosphate (TXP). Retrieved from [Link]

-

Chiron. (n.d.). Trixylyl phosphate (TXP) – A substance of very high concern (SVHC). Retrieved from [Link]

-

GOV.UK. (2008). Environmental risk evaluation report: Trixylenyl phosphate (CAS no. 25155-23-1). Retrieved from [Link]

Sources

- 1. Tris(2,6-xylenyl)phosphate | C24H27O4P | CID 8460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 25155-23-1: Trixylenyl phosphate | CymitQuimica [cymitquimica.com]

- 3. What is Trixylenyl Phosphate(TXP)? - Sinobio Chemistry [sinobiochemistry.com]

- 4. A new method for the synthesis of triaryl phosphates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Trixylyl phosphate - Wikipedia [en.wikipedia.org]

- 6. chiron.no [chiron.no]

- 7. US2358133A - Preparation of triaryl phosphates - Google Patents [patents.google.com]

- 8. CN103224521A - Preparation method of trixylenyl phosphate - Google Patents [patents.google.com]

- 9. The Importance of Quality Control in Trixylenyl Phosphate Manufacture - Sinobio Chemistry [sinobiochemistry.com]

- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

Tri(2,6-xylenyl)phosphate chemical properties and structure

An In-depth Technical Guide to Tri(2,6-xylenyl)phosphate: Structure, Properties, and Methodologies

Introduction

Tri(2,6-xylenyl)phosphate, also known as tris(2,6-dimethylphenyl) phosphate, is an organophosphate ester characterized by a central phosphate core bonded to three 2,6-dimethylphenyl (xylenyl) groups.[1][2] While the broader class of trixylenyl phosphates (TXP) has found extensive use as flame retardants and plasticizers in polymers like PVC and cellulose acetate, the specific 2,6-isomer is of significant interest to researchers for its unique steric and electronic properties.[3][4][5]

Unlike commercial TXP mixtures, which are often complex blends of various isomers (and notably, may even lack the 2,6-isomer), the study of pure Tri(2,6-xylenyl)phosphate allows for precise structure-activity relationship (SAR) investigations.[6][7] Its bulky ortho-methyl groups create significant steric hindrance around the phosphate center, influencing its reactivity, thermal stability, and interaction with biological systems. This guide provides a detailed examination of its chemical properties, structure, synthesis, and analytical protocols, tailored for professionals in chemical research and development.

Molecular Structure and Spectroscopic Elucidation

The definitive structure of Tri(2,6-xylenyl)phosphate is foundational to understanding its behavior. Its molecular formula is C24H27O4P, with a monoisotopic mass of approximately 410.16 Da.[1][2]

Structural Confirmation: A Multi-technique Approach

Validating the identity and purity of Tri(2,6-xylenyl)phosphate is a self-validating process that relies on the convergence of data from multiple analytical techniques. Each method provides a piece of the structural puzzle, and together they confirm the molecular architecture.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The ortho-methyl groups will appear as a singlet, typically in the 2.0-2.5 ppm range. The aromatic protons will present as a multiplet, characteristic of the A2B pattern for a 1,2,3-trisubstituted benzene ring.

-

¹³C NMR : The carbon spectrum will show unique resonances for the methyl carbons, the four distinct aromatic carbons (ipso, ortho, meta, para), providing clear evidence of the substitution pattern.[1]

-

³¹P NMR : As the central atom, the phosphorus-31 nucleus gives a sharp singlet in the proton-decoupled spectrum. The chemical shift of this signal is highly sensitive to the electronic environment of the phosphate ester, serving as a key identifier for this class of compounds.[8]

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides crucial information about the functional groups present. Key vibrational bands for Tri(2,6-xylenyl)phosphate include:

-

P=O Stretch : A strong, characteristic absorption band typically appears in the 1290-1300 cm⁻¹ region, confirming the presence of the phosphoryl group.[9]

-

P-O-C (Aryl) Stretch : Strong bands in the 1150-1250 cm⁻¹ and 950-1050 cm⁻¹ regions are indicative of the aryl phosphate ester linkages.[1][9]

-

C-H Stretch : Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹.

-

C=C Stretch : Aromatic ring skeletal vibrations are visible in the 1450-1600 cm⁻¹ range.[9]

-

-

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. When analyzed via techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the compound will show a molecular ion peak (M+) at m/z 410, corresponding to its molecular weight.[7] The fragmentation pattern can further elucidate the structure, often showing losses of the xylenyl groups.

Physicochemical Properties

The physical and chemical properties of Tri(2,6-xylenyl)phosphate dictate its behavior in various systems, from reaction vessels to environmental matrices. These properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C24H27O4P | [1][2] |

| Molecular Weight | 410.4 g/mol | [1] |

| CAS Number | 121-06-2 | [1] |

| Appearance | Solid, waxy | [1][10] |

| Melting Point | 137.8 °C (136-138 °C) | [1][6] |

| Boiling Point | 262-264 °C at 6 mmHg (800 Pa) | [1][6] |

| Vapor Pressure | 6.4 x 10⁻⁹ mm Hg (estimated) | [10] |

| Water Solubility | Very low; commercial TXP mixtures are ~0.89 mg/L | [1] |

| Log Kow (Octanol-Water Partition) | 5.63 (for commercial TXP mixtures) | [6] |

Synthesis and Purification Workflow

The synthesis of triaryl phosphates, including Tri(2,6-xylenyl)phosphate, is typically achieved through the esterification of a phenol with phosphorus oxychloride (POCl3).[3][7] The causality of this choice is clear: phosphorus oxychloride is a highly reactive phosphorylating agent, and the reaction robustly forms the three P-O-Ar bonds.

Caption: General workflow for the synthesis and purification of Tri(2,6-xylenyl)phosphate.

Experimental Protocol: Catalyzed Synthesis

This protocol is based on established methodologies for triaryl phosphate synthesis, incorporating insights from patented industrial processes for improved efficiency.[3][11]

-

Reactor Setup : Charge a dry, inert-atmosphere reaction vessel equipped with a mechanical stirrer, thermometer, condenser, and a gas outlet connected to a scrubber (to neutralize evolving HCl gas) with 3.0 moles of 2,6-xylenol.

-

Catalyst Addition : Add a suitable catalyst, such as a calcium-magnesium composite or anhydrous MgCl₂, to the reaction vessel. The catalyst facilitates the reaction, leading to higher purity and yield.[11]

-

Reactant Addition : While stirring, slowly add 1.0 mole of phosphorus oxychloride (POCl₃) to the vessel. The addition should be controlled to manage the exothermic reaction and the rate of HCl evolution.

-

Heating and Reaction : Gradually heat the mixture. A staged heating profile is often effective:

-

Heat to 70-90°C and hold for 1-2 hours.

-

Increase temperature to 120-130°C and hold for 1 hour.

-

Finally, raise the temperature to 140-150°C. During this phase, applying a slight vacuum can help drive off the remaining HCl, pushing the reaction to completion.[11]

-

-

Monitoring : The reaction progress can be monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops to a specified low level (e.g., < 3 mg KOH/g).[11]

-

Workup and Purification :

-

Cool the resulting crude ester.

-

Wash the crude product with a dilute aqueous base (e.g., sodium carbonate solution) to neutralize any remaining acidity, followed by washes with water.

-

Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄).

-

The final purification is achieved by vacuum distillation followed by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the pure, solid Tri(2,6-xylenyl)phosphate.

-

Applications in Research and Development

While commercial TXP is used as a commodity chemical, pure Tri(2,6-xylenyl)phosphate serves more specialized roles in R&D:

-

Flame Retardant Research : It acts as a reference standard for mechanistic studies on how aryl phosphates impart flame retardancy. The steric hindrance can affect its degradation pathways and char-forming efficiency compared to less hindered isomers.

-

Plasticizer and Lubricant Development : It is used to investigate how molecular geometry affects plasticizer efficiency and lubricant properties under extreme conditions.[5]

-

Biochemical and Toxicological Studies : As a pure isomer, it is essential for accurately assessing the toxicological profile, such as its potential as a neurotoxin or reproductive toxin, without the confounding variables of a mixed-isomer product.[3][12] It has also been studied as a potential inhibitor of acetylcholinesterase.[5]

Safety and Environmental Profile

Hazard Identification

Tri(2,6-xylenyl)phosphate and its related isomers are associated with significant health and environmental hazards. It is crucial to handle this compound with appropriate safety measures.

-

Human Health : It is classified as an irritant, causing skin and serious eye irritation.[1] Inhalation may cause respiratory irritation.[1] The broader class of trixylenyl phosphates is classified in the EU as a substance of very high concern due to reproductive toxicity (Repr. 1B - May damage fertility or the unborn child).[3][7][12] Short-term exposure can also lead to organophosphate-induced delayed neuropathy.[3]

-

Environmental Hazards : Trixylenyl phosphates are classified as very toxic to aquatic life with long-lasting effects.[12][13] Due to its low water solubility and high octanol-water partition coefficient (Log Kow ≈ 5.63), it has a high potential for bioaccumulation in aquatic organisms and is expected to be immobile in soil, adsorbing strongly to sediment and suspended solids.[1][6]

Handling and Disposal Protocol

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (tested to EN 374), safety goggles with side-shields, and a lab coat.[12][13] If aerosols or dust may be generated, use a suitable respirator.

-

Engineering Controls : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[13]

-

Spill Management : In case of a spill, avoid generating dust. Collect the spilled material using an absorbent, non-combustible material and place it in a sealed container for disposal. Prevent entry into waterways.[13]

-

Disposal : Dispose of contents and container in accordance with local, regional, and national regulations, typically via an industrial combustion plant or a licensed hazardous waste disposal facility.[12] Avoid release to the environment.[12]

References

-

PubChem. (n.d.). Tris(2,6-xylenyl)phosphate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). Tri(2,6-xylenyl)phosphate (C24H27O4P). Retrieved from [Link]

-

Wikipedia. (n.d.). Trixylyl phosphate. Retrieved from [Link]

-

Haz-Map. (n.d.). Tris(2,6-xylenyl)phosphate. Retrieved from [Link]

-

GOV.UK. (n.d.). Environmental risk evaluation report: Trixylenyl phosphate (CAS no. 25155-23-1). Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Trixylyl phosphate. Retrieved from [Link]

-

Chiron.no. (n.d.). Trixylyl phosphate (TXP). Retrieved from [Link]

- Google Patents. (n.d.). CN103224521A - Preparation method of trixylenyl phosphate.

-

Sinobio Chemistry. (2024). The Importance of Quality Control in Trixylenyl Phosphate Manufacture. Retrieved from [Link]

- Google Patents. (n.d.). CN104502496A - Detection method for trixylyl phosphate in plastic products.

-

Chiron.no. (n.d.). Trixylyl phosphate (TXP) – A substance of very high concern (SVHC). Retrieved from [Link]

-

ResearchGate. (2014). Is there any test method (quantitative or qualitative) for trixylyl phophate?. Retrieved from [Link]

-

ResearchGate. (n.d.). ANALYSIS OF FLAME RESISTANT TURBINE OIL BASED ON TRIXYLENYL PHOSPHATE BY IR AND NMR SPECTROSCOPY. Retrieved from [Link]

-

Grokipedia. (2026). Trixylyl phosphate. Retrieved from [Link]

-

ScienceDirect. (n.d.). Vibrational spectroscopic characterization of the phosphate mineral hureaulite. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of control and treated (T1 and T2) triphenyl phosphate. Retrieved from [Link]

Sources

- 1. Tris(2,6-xylenyl)phosphate | C24H27O4P | CID 8460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - Tri(2,6-xylenyl)phosphate (C24H27O4P) [pubchemlite.lcsb.uni.lu]

- 3. Trixylyl phosphate - Wikipedia [en.wikipedia.org]

- 4. CAS 25155-23-1: Trixylenyl phosphate | CymitQuimica [cymitquimica.com]

- 5. The Importance of Quality Control in Trixylenyl Phosphate Manufacture - Sinobio Chemistry [sinobiochemistry.com]

- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 7. chiron.no [chiron.no]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Tris(2,6-xylenyl)phosphate - Hazardous Agents | Haz-Map [haz-map.com]

- 11. CN103224521A - Preparation method of trixylenyl phosphate - Google Patents [patents.google.com]

- 12. chemos.de [chemos.de]

- 13. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to Tri(2,6-xylenyl)phosphate (CAS No. 121-06-2)

This guide provides a comprehensive technical overview of Tri(2,6-xylenyl)phosphate, a specific isomer of the broader trixylenyl phosphate (TXP) family. It is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this compound's properties, synthesis, and applications. This document emphasizes the critical distinction between the pure 2,6-isomer and the commercially available, variable isomeric mixtures of trixylenyl phosphate.

Introduction: Defining Tri(2,6-xylenyl)phosphate

Tri(2,6-xylenyl)phosphate, also known as tris(2,6-dimethylphenyl) phosphate, is an organophosphate ester.[1] It belongs to the larger class of triaryl phosphates, which are widely utilized as flame retardants, plasticizers, and hydraulic fluids.[1] A crucial point of clarification is the distinction between the specific isomer, Tri(2,6-xylenyl)phosphate (CAS 121-06-2), and the commercial product often referred to as "Trixylyl phosphate" (TXP, CAS 25155-23-1). TXP is a complex mixture of various xylenyl phosphate isomers, and studies have shown that the 2,6-isomer is often not present in these commercial formulations.[2][3] The composition of TXP can be variable, which has significant implications for its physical, chemical, and toxicological properties. This guide will focus on the specific properties of the pure Tri(2,6-xylenyl)phosphate isomer where data is available.

Physicochemical Properties

The physical and chemical properties of Tri(2,6-xylenyl)phosphate are summarized in the table below. It is important to note that the properties of the pure 2,6-isomer, such as its solid state at room temperature and higher melting point, distinguish it from the typically liquid commercial TXP mixtures.[2]

| Property | Value | Source(s) |

| CAS Number | 121-06-2 | [2] |

| Molecular Formula | C24H27O4P | [1] |

| Molecular Weight | 410.4 g/mol | [1][4] |

| Physical State | Solid, Wax | [1] |

| Melting Point | 137.8 °C | [1] |

| Boiling Point | 262-264 °C @ 6 mm Hg | [1] |

| Vapor Pressure | 6.4 x 10^-9 mm Hg @ 25 °C (estimated) | [1] |

| Solubility | Soluble in benzene; slightly soluble in ethanol and hexane. Water solubility is low, a characteristic of triaryl phosphates. | [1] |

| Log Kow | 5.63 (for Kronitex TXP, a commercial mixture) | [1][4] |

Synthesis of High-Purity Tri(2,6-xylenyl)phosphate

The synthesis of triaryl phosphates generally involves the reaction of a phenol with a phosphorus oxyhalide, most commonly phosphorus oxychloride (POCl₃).[5] To obtain the high-purity Tri(2,6-xylenyl)phosphate isomer, the starting material must be high-purity 2,6-dimethylphenol (2,6-xylenol). The use of mixed xylenol isomers will result in a corresponding mixture of trixylenyl phosphate isomers.

A general synthetic approach is outlined below. The causality behind each step is explained to provide a deeper understanding of the process.

Reaction Scheme:

3 (CH₃)₂C₆H₃OH + POCl₃ → [(CH₃)₂C₆H₃O]₃PO + 3 HCl

-

Rationale: The hydroxyl group of 2,6-xylenol acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride. This results in the displacement of a chloride ion. The reaction is repeated three times to form the tri-substituted phosphate ester. Hydrogen chloride is generated as a byproduct.

Experimental Protocol:

-

Reactant Charging: In a suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser connected to a scrubbing system for HCl, charge the high-purity 2,6-dimethylphenol and a suitable solvent (e.g., toluene).

-

Insight: The solvent facilitates heat transfer and mixing of the reactants.

-

-

Addition of Phosphorus Oxychloride: Slowly add phosphorus oxychloride to the reaction mixture while maintaining a controlled temperature. This reaction is exothermic.

-

Insight: Slow addition is crucial to control the reaction rate and prevent a dangerous temperature increase and excessive HCl evolution.

-

-

Reaction and HCl Removal: Heat the mixture to drive the reaction to completion. The evolving HCl gas is neutralized in a scrubber. The progress of the reaction can be monitored by measuring the amount of HCl evolved or by analytical techniques such as thin-layer chromatography (TLC).

-

Purification: After the reaction is complete, the crude product is purified. This may involve:

-

Washing with a dilute aqueous base to remove any remaining acidic impurities.

-

Washing with water to remove salts.

-

Drying the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Removal of the solvent under reduced pressure.

-

Further purification by recrystallization or column chromatography to obtain the high-purity solid Tri(2,6-xylenyl)phosphate.

-

Insight: Each purification step is designed to remove specific types of impurities, ensuring the final product meets the required purity standards.

-

Spectroscopic and Analytical Characterization

Characterization of Tri(2,6-xylenyl)phosphate is essential to confirm its identity and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry (MS), often coupled with a chromatographic separation method like Gas Chromatography (GC).

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of Tri(2,6-xylenyl)phosphate is expected to show signals corresponding to the aromatic protons and the methyl protons. Due to the symmetry of the 2,6-dimethylphenyl group, the aromatic protons should appear as a characteristic pattern. The methyl protons would give a sharp singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the molecule, including the methyl carbons, the aromatic carbons (both substituted and unsubstituted), and the carbon attached to the phosphate group.

-

³¹P NMR: Phosphorus-31 NMR is a powerful tool for characterizing organophosphorus compounds.[6] Tri(2,6-xylenyl)phosphate will exhibit a single resonance in the phosphate ester region of the ³¹P NMR spectrum.[6] The chemical shift provides information about the electronic environment of the phosphorus atom.

4.2. Infrared (IR) Spectroscopy

The IR spectrum of Tri(2,6-xylenyl)phosphate will display characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

P=O stretching: A strong absorption band typically in the region of 1300-1250 cm⁻¹.

-

P-O-C (aryl) stretching: Strong absorptions in the 1240-1160 cm⁻¹ and 1050-990 cm⁻¹ regions.

-

C-H stretching (aromatic and alkyl): Bands around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

-

C=C stretching (aromatic): Absorptions in the 1600-1450 cm⁻¹ region.

4.3. Mass Spectrometry (MS)

Coupled with GC (GC-MS), mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak corresponding to the molecular weight of Tri(2,6-xylenyl)phosphate (410.4 g/mol ) would be expected.

Analytical Methodology for Isomer Separation and Quantification

Given the prevalence of isomeric mixtures, analytical methods capable of separating and quantifying individual isomers are crucial.

Protocol: GC-MS Analysis of Trixylenyl Phosphate Isomers

-

Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., toluene). Prepare a series of calibration standards of the pure isomer(s) of interest.

-

Gas Chromatography (GC):

-

Column: A high-resolution capillary column (e.g., DB-5ms or equivalent) is necessary for the separation of closely related isomers.

-

Injection: Use a split/splitless injector. The choice of injection mode depends on the sample concentration.

-

Oven Program: A temperature gradient program is typically required to achieve good separation of the various triaryl phosphate isomers.

-

Carrier Gas: Helium is commonly used.

-

-

Mass Spectrometry (MS):

-

Ionization: Electron ionization (EI) is standard.

-

Detection: Operate in both full scan mode to identify unknown components and selected ion monitoring (SIM) mode for sensitive quantification of target isomers.

-

Applications and Industrial Relevance

While specific applications for the pure Tri(2,6-xylenyl)phosphate isomer are not extensively documented, the broader class of trixylenyl phosphates are used as:

-

Flame Retardants: They are added to plastics, textiles, and coatings to reduce their flammability.

-

Plasticizers: They increase the flexibility and durability of polymers, particularly PVC.

-

Hydraulic Fluids: Their fire-resistant properties make them suitable for use in high-temperature hydraulic systems.

The specific substitution pattern of the 2,6-isomer may offer unique properties in terms of thermal stability, hydrolytic stability, and plasticizing efficiency compared to other isomers, making it a target for specialized applications where performance is critical.

Safety, Toxicology, and Environmental Fate

6.1. Safety and Handling

Tri(2,6-xylenyl)phosphate is classified with the following GHS hazard statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard safe handling procedures for laboratory chemicals should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

6.2. Toxicology

The toxicology of triaryl phosphates is complex and can be isomer-specific. Much of the available data pertains to the commercial TXP mixtures.

-

Acute Toxicity: Trixylenyl phosphate mixtures generally exhibit low acute toxicity via oral exposure.[7]

-

Neurotoxicity: Some triaryl phosphate isomers, particularly those with ortho-cresol, are known to cause organophosphate-induced delayed neuropathy (OPIDN). While data on the pure 2,6-isomer is limited, studies on TXP mixtures have shown potential for neurotoxic effects.[4]

-

Reproductive Toxicity: Trixylenyl phosphate (CAS 25155-23-1) is classified as a substance that may damage fertility (H360F).[7]

It is crucial for researchers to consider the potential for isomer-specific toxicity and not assume that data for TXP mixtures is directly applicable to the pure 2,6-isomer.

6.3. Environmental Fate

-

Biodegradation: Triaryl phosphates are generally slow to biodegrade.[1] The rate of degradation can be influenced by the degree of substitution on the phenyl rings.[1]

-

Hydrolysis: Triaryl phosphates are generally stable to hydrolysis at neutral pH but will degrade under alkaline conditions.[1] This is an important consideration for their environmental persistence.

-

Bioaccumulation: With a high estimated log Kow, Tri(2,6-xylenyl)phosphate is expected to have a high potential for bioaccumulation in aquatic organisms.[1]

-

Soil Mobility: The compound is expected to be immobile in soil due to its high estimated Koc value.[1]

Conclusion

Tri(2,6-xylenyl)phosphate (CAS 121-06-2) is a distinct chemical entity with properties that differ from the more commonly referenced trixylenyl phosphate (TXP) isomeric mixtures. Its synthesis requires high-purity starting materials, and its analysis necessitates high-resolution chromatographic techniques. While sharing applications with other triaryl phosphates as a flame retardant and plasticizer, its specific performance characteristics may be unique. A thorough understanding of its safety, toxicological profile, and environmental fate, with a clear distinction from isomeric mixtures, is essential for its responsible use in research and industry. Further research into the specific properties and toxicological effects of the pure 2,6-isomer is warranted to fully characterize this compound.

References

- Cresyl phosphate isomers – tri-meta and tri-para isomers: Human health tier II assessment. (2017).

- PubChem. (n.d.). Tris(2,6-xylenyl)phosphate. National Center for Biotechnology Information.

- Tricresylphosphate isomers: A review of toxicity pathways. (2025).

- PubChem. (n.d.). Trixylenyl phosphate. National Center for Biotechnology Information.

- Xylyl phosphate esters: Human health tier II assessment. (2018).

- 31 Phosphorus NMR. (n.d.). University of Ottawa NMR Facility Blog.

- Preparation method of trixylenyl phosph

- The first asymmetric synthesis of trialkyl phosphates on the basis of dynamic kinetic resolution in the phosphite method using a. (n.d.).

- Environmental risk evaluation report: Trixylenyl phosphate (CAS no. 25155-23-1). (2009). GOV.UK.

- NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

- NMR Spectroscopy :: 31P NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

- TRI-M-TOLYL PHOSPHATE(563-04-2) 13C NMR spectrum. (n.d.). ChemicalBook.

- Tri(2,6-xylenyl)phosphate (C24H27O4P). (n.d.). PubChemLite.

- Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways. (2016). Environmental Science & Technology, 50(15), 8051–8059.

- Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. (n.d.). Oxford Instruments.

- Trixylyl phosphate (TXP). (n.d.). Chiron.no.

- Thermal Decomposition of Tricresyl Phosphate on Ferrous Surfaces. (n.d.). eScholarship.org.

- P-31 NMR Data for Protonated Trialkyl Phosphines. (n.d.). ResearchGate.

- Analysis and Hydrolysis of Commercial Aryl Phosph

- The Proton Decoupled 31P NMR Spectrum of Triphenyl Phosphate. (2007). University of Ottawa NMR Facility Blog.

- 2,5-xylyl phosphate - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). KGROUP.

- Research on the degradation mechanism, product effects and optimization strategy of the tributyl phosphate solvent system in the PUREX process. (2026).

- Process for producing triaryl phosphate. (n.d.). European Patent Office.

Sources

- 1. Tris(2,6-xylenyl)phosphate | C24H27O4P | CID 8460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 3. chiron.no [chiron.no]

- 4. Trixylenyl phosphate | C24H27O4P | CID 19736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN103224521A - Preparation method of trixylenyl phosphate - Google Patents [patents.google.com]

- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-depth Technical Guide to the Synonyms and Chemical Identity of Tri(2,6-xylenyl)phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Nomenclature in Chemical Research

In the precise world of scientific research and development, the accurate identification of chemical compounds is paramount. Ambiguity in nomenclature can lead to critical errors in literature searches, experimental replication, procurement, and safety assessments. Tri(2,6-xylenyl)phosphate is an organophosphate ester that, like many complex molecules, is known by a variety of names in scientific literature, commercial catalogues, and regulatory documents. This guide provides a comprehensive overview of the synonyms, formal identifiers, and associated terminology for Tri(2,6-xylenyl)phosphate. Understanding this landscape is essential for any professional navigating the complexities of chemical data. The primary focus of this document is the specific isomer where the phosphate group is attached to three 2,6-dimethylphenyl (or 2,6-xylenyl) moieties.

Primary Chemical Identifiers: Unambiguous Identification

To ensure absolute clarity and avoid confusion with other isomers, researchers should rely on the following primary identifiers. These are the most authoritative and standardized names and codes for Tri(2,6-xylenyl)phosphate.

-

IUPAC Name: The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is tris(2,6-dimethylphenyl) phosphate .[1] This name explicitly defines the structure: a central phosphate group bonded to three 2,6-dimethylphenyl rings.

-

CAS Number: The Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to a single chemical substance. The CAS number for Tri(2,6-xylenyl)phosphate is 121-06-2 .[1] This number is crucial for database searches and regulatory compliance, as it refers specifically to the 2,6-isomer, distinguishing it from other trixylenyl phosphate isomers.

Common Synonyms and Abbreviations in Scientific Literature

While IUPAC and CAS provide formal identification, a host of synonyms and abbreviations are frequently encountered in publications, patents, and supplier listings. Familiarity with these terms is vital for conducting thorough literature reviews.

Systematic and Semi-Systematic Names:

-

Tris(2,6-dimethylphenyl)phosphate: Often used interchangeably with the IUPAC name.[2][3]

-

Tri(2,6-xylenyl)phosphate: A very common and accepted synonym.[1][2]

-

Tri-2,6-xylyl phosphate: Another common variation.[2]

-

Phosphoric acid, tris(2,6-dimethylphenyl) ester: This name describes the compound as an ester of phosphoric acid.[1]

-

2,6-Dimethylphenol phosphate (3:1): Indicates the stoichiometry of the reactants used in its synthesis.[2]

-

Phenol, 2,6-dimethyl-, phosphate (3:1): A similar variation found in chemical databases.[2]

Abbreviations:

-

TDMPP: This abbreviation for Tris(2,6-dimethylphenyl) phosphate is increasingly used in environmental and toxicological studies to simplify text.[3]

It is important to note that the broader term "Trixylenyl phosphate" (TXP) or "Trixylyl phosphate" with CAS number 25155-23-1 typically refers to a mixture of various isomers, not just the specific 2,6-isomer.[4][5][6] Commercial TXP products are often derived from mixed xylenols and can contain 2,3-, 2,4-, 2,5-, 3,4-, and 3,5-isomers, but often lack the 2,6-isomer.[5] Therefore, when precision is required, researchers must specify the exact isomer they are investigating.

Isomeric Complexity: The "Trixylenyl Phosphate" Family

The term "xylenyl" refers to a dimethylphenyl group. Because the two methyl groups can be arranged in several ways on the phenyl ring, several structural isomers of trixylenyl phosphate exist. Each has a unique CAS number and distinct physical properties.

| Isomer Name | CAS Number | Melting Point (°C) |

| Tris(2,6-dimethylphenyl) phosphate | 121-06-2 | 136-138 |

| Tris(2,3-dimethylphenyl) phosphate | 65695-97-8[7] | 61[5] |

| Tris(2,4-dimethylphenyl) phosphate | 3862-12-2[8] | 110 |

| Tris(3,4-dimethylphenyl) phosphate | 3862-11-1[9] | 72[5] |

| Tris(3,5-dimethylphenyl) phosphate | 25653-16-1[10] | 46[10] |

As the table shows, the physical properties, such as melting point, vary significantly between isomers. This underscores the importance of using the specific CAS number (121-06-2) to avoid ambiguity.

Visualization of Nomenclature

To clarify the relationships between these different identifiers, the following diagram illustrates the hierarchy of names for the target compound.

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. Tris(2,6-xylenyl)phosphate - Hazardous Agents | Haz-Map [haz-map.com]

- 3. Exposure to tris(2,6-dimethylphenyl) phosphate interferes with sexual differentiation via estrogen receptors 2a and 2b in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 25155-23-1: Trixylenyl phosphate | CymitQuimica [cymitquimica.com]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 6. Trixylyl phosphate - Wikipedia [en.wikipedia.org]

- 7. Tris(2,3-dimethylphenyl) phosphate | C24H27O4P | CID 248899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Trixylenyl phosphate | C24H27O4P | CID 19736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Tris(3,4-xylenyl)phosphate | C24H27O4P | CID 248886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Tris(3,5-xylenyl)phosphate | C24H27O4P | CID 33133 - PubChem [pubchem.ncbi.nlm.nih.gov]

Tri(2,6-xylenyl)phosphate: A Deep Dive into its Flame Retardant Mechanism of Action

This in-depth technical guide explores the core mechanisms by which tri(2,6-xylenyl)phosphate (TXP), a prominent organophosphate ester, functions as a highly effective flame retardant. This document is intended for researchers, scientists, and professionals in the field of materials science and flame retardant development, providing a detailed understanding of its action in both the gas and condensed phases.

Introduction: The Role of Tri(2,6-xylenyl)phosphate in Fire Safety

Tri(2,6-xylenyl)phosphate, an aromatic phosphate ester, is a crucial additive in enhancing the fire resistance of various polymeric materials.[1] Its high phosphorus content and aromatic structure contribute to its efficacy in mitigating flammability.[2] Commercial trixylenyl phosphate is typically a mixture of isomers; however, this guide will focus on the specific mechanisms attributed to the 2,6-dimethylphenyl isomer where possible, while also drawing on the broader understanding of aromatic phosphate esters.[3] The primary function of TXP as a flame retardant is to interrupt the combustion cycle, a self-sustaining process of heat, fuel, and oxygen, through chemical and physical actions in both the solid (condensed) and gaseous phases of a fire.

The Dual-Pronged Approach: Gas and Condensed Phase Mechanisms

The efficacy of tri(2,6-xylenyl)phosphate as a flame retardant stems from its ability to act in two distinct phases of a fire. Upon thermal decomposition, TXP generates active species that interfere with the chemical reactions of combustion in the gas phase and promote the formation of a protective char layer in the condensed phase.[4]

Gas Phase Action: Quenching the Fire

In the intense heat of a fire, polymeric materials decompose, releasing flammable volatile compounds that act as fuel for the flame. The gas phase mechanism of TXP involves the release of phosphorus-containing radicals that interrupt the highly reactive chain reactions of combustion.[4]

During pyrolysis, the P-O-C bonds in tri(2,6-xylenyl)phosphate can cleave, leading to the formation of various phosphorus-containing species. These volatile phosphorus compounds, such as PO•, HPO, and PO₂, act as radical scavengers in the flame.[4] They effectively terminate the propagation of the fire by reacting with the highly reactive H• and OH• radicals that are essential for sustained combustion.[4] This "flame poisoning" effect reduces the heat generated by the fire and slows its spread.

The chemical structure of the 2,6-xylenyl groups, with their methyl substituents, influences the decomposition products and the specific nature of the flame-inhibiting radicals. The steric hindrance provided by the ortho-methyl groups may affect the decomposition pathways compared to other xylenyl isomers.

Caption: Condensed-phase flame retardant mechanism of TXP.

Physicochemical Properties of Tri(2,6-xylenyl)phosphate

The performance of TXP as a flame retardant is intrinsically linked to its physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₇O₄P | [5] |

| Molecular Weight | 410.4 g/mol | [5] |

| Melting Point | 136-138 °C | [3] |

| Boiling Point | 262-264 °C at 6 mmHg | [3] |

| Decomposition Temperature | > 300 °C (for commercial trixylenyl phosphate) | [3] |

The high decomposition temperature of TXP ensures its stability during polymer processing, while its decomposition at fire temperatures allows it to exert its flame-retardant effects. [3]

Experimental Methodologies for Elucidating the Mechanism of Action

A suite of analytical techniques is employed to investigate the flame-retardant mechanism of tri(2,6-xylenyl)phosphate.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of TXP and its effect on the decomposition of the polymer matrix.

Protocol:

-

A small sample (5-10 mg) of the polymer containing TXP is placed in a TGA crucible.

-

The sample is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

-

The weight loss of the sample is recorded as a function of temperature.

-

The resulting thermogram provides information on the onset of decomposition, the rate of weight loss, and the amount of char residue at high temperatures. [6]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile decomposition products of TXP and the polymer, providing insights into the gas-phase mechanism.

Protocol:

-

A microgram-sized sample of the polymer with TXP is introduced into a pyrolysis unit.

-

The sample is rapidly heated to a high temperature (e.g., 600-1000 °C) in an inert atmosphere to induce thermal decomposition. [7]3. The volatile pyrolysis products are separated by gas chromatography. [7]4. The separated components are then identified by mass spectrometry. [7]5. This analysis reveals the chemical species released into the gas phase that contribute to flame inhibition. [7]

Caption: Workflow for Py-GC-MS analysis.

Cone Calorimetry

Objective: To evaluate the fire performance of materials containing TXP under controlled fire-like conditions. [8] Protocol:

-

A standard-sized sample of the polymer with TXP is exposed to a constant heat flux from a conical heater. [8]2. Parameters such as time to ignition (TTI), heat release rate (HRR), peak heat release rate (PHRR), total heat released (THR), and mass loss are continuously measured during combustion. [2][9]3. The data provides a comprehensive assessment of the material's flammability and the effectiveness of TXP in reducing fire hazards. [2][9]

Conclusion

Tri(2,6-xylenyl)phosphate stands as a highly effective flame retardant due to its dual-mode of action. In the gas phase, it acts as a flame poison by releasing phosphorus-containing radicals that scavenge key combustion-propagating species. Simultaneously, in the condensed phase, it promotes the formation of a protective char layer that insulates the underlying polymer and reduces the fuel supply to the flame. A thorough understanding of these mechanisms, supported by robust analytical techniques, is crucial for the continued development of advanced fire-safe materials.

References

[2]Sinobio Chemistry. (2024, June 27). Why Trixylenyl Phosphate Is The Top Choice for Fire Retardation?. Retrieved from [7]Wikipedia. (n.d.). Pyrolysis–gas chromatography–mass spectrometry. Retrieved from [Link] [10]LECO Corporation. (n.d.). Pyrolysis Gas Chromatography— Time-of-Flight Mass Spectrometry. Retrieved from [Link] [8]Hull, T. R., & Stoliarov, S. I. (2025, August 6). Influence of Physical Properties on Polymer Flammability in the Cone Calorimeter. ResearchGate. Retrieved from [Link] [11]PubChem. (n.d.). Trixylenyl phosphate. Retrieved from [Link] [12]The University of Melbourne. (n.d.). Pyrolysis Gas Chromatography Mass Spectrometry. Retrieved from [Link] [13]Šebestová, K., & Lacina, K. (n.d.). Application of Pyrolysis–Gas Chromatography–Mass Spectrometry for the Identification of Polymeric Materials. LCGC International. Retrieved from [Link] [5]PubChem. (n.d.). Tris(2,6-xylenyl)phosphate. Retrieved from [Link] [14]Wang, X., Song, L., & Hu, Y. (n.d.). Recent Developments in the Flame-Retardant System of Epoxy Resin. PMC - NIH. Retrieved from [Link] [1]Chiron.no. (n.d.). Trixylyl phosphate (TXP). Retrieved from [Link] [15]ResearchGate. (2025, August 10). A phosphate-based epoxy resin for flame retardance: Synthesis, characterization, and cure properties. Retrieved from [Link] [16]PubChem. (n.d.). Trixylenyl phosphate. Retrieved from [Link] [17]MDPI. (n.d.). Utilizing Pyrolysis–Gas Chromatography/Mass Spectrometry for Monitoring and Analytical Characterization of Microplastics in Polychaete Worms. Retrieved from [Link] [4]Korobeinichev, O. P., Shmakov, A. G., & Gonchikzhapov, M. B. (n.d.). Mechanisms of the Action of Fire-Retardants on Reducing the Flammability of Certain Classes of Polymers and Glass-Reinforced Plastics Based on the Study of Their Combustion. PMC - NIH. Retrieved from [Link] [6]IntechOpen. (2021, August 8). Flame Retardant Waterborne Polyurethanes: Synthesis, Characterization, and Evaluation of Different Properties. Retrieved from [Link] [18]ResearchGate. (2025, August 10). A phosphate-based epoxy resin for flame retardance: Synthesis, characterization, and cure properties. Retrieved from [Link] [19]ResearchGate. (n.d.). Flame Retardants, Phosphorus. Retrieved from [Link] [3]GOV.UK. (n.d.). Environmental risk evaluation report: Trixylenyl phosphate (CAS no. 25155-23-1). Retrieved from [Link] [20]ResearchGate. (n.d.). 1608151923050912. Retrieved from [Link] [21]MDPI. (2023, March 30). Study on Flame Retardancy Behavior of Epoxy Resin with Phosphaphenanthrene Triazine Compound and Organic Zinc Complexes Based on Phosphonitrile. Retrieved from [Link] [22]YouTube. (2024, July 31). Flame Retardant Fillers for Epoxy Resins - Session 35. Retrieved from [Link] [9]ResearchGate. (n.d.). (PDF) Studies on the flammability of polypropylene/ammonium polyphosphate and montmorillonite by using the cone calorimeter test. Retrieved from [Link] [23]eScholarship.org. (n.d.). Thermal Decomposition of Tricresyl Phosphate on Ferrous Surfaces. Retrieved from [Link] [24]MDPI. (2022, November 15). Thermal Degradation of Organophosphorus Flame Retardants. Retrieved from [Link] [25]ResearchGate. (n.d.). Results of cone calorimetry tests on the prepared samples. Retrieved from [Link]

Sources

- 1. Phosphorus-Containing Flame Retardants from Biobased Chemicals and Their Application in Polyesters and Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. Mechanisms of the Action of Fire-Retardants on Reducing the Flammability of Certain Classes of Polymers and Glass-Reinforced Plastics Based on the Study of Their Combustion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tris(2,6-xylenyl)phosphate | C24H27O4P | CID 8460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. gcms.cz [gcms.cz]

- 11. researchgate.net [researchgate.net]

- 12. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Recent Developments in the Flame-Retardant System of Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 17. Utilizing Pyrolysis–Gas Chromatography/Mass Spectrometry for Monitoring and Analytical Characterization of Microplastics in Polychaete Worms [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. youtube.com [youtube.com]

- 23. escholarship.org [escholarship.org]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

Navigating the Environmental Lifecycle of Trixylenyl Phosphates: A Technical Guide to Fate and Biodegradability

Abstract

Trixylenyl phosphates (TXPs), a complex isomeric mixture of aromatic phosphate esters, have seen widespread use as flame retardants and plasticizers in various industrial and commercial applications.[1] Their persistence in the environment, potential for bioaccumulation, and toxicological profile have necessitated a thorough understanding of their environmental fate and biodegradability. This technical guide provides an in-depth analysis of the abiotic and biotic degradation pathways of TXPs, supported by field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. We will explore the intricate mechanisms of hydrolysis, photolysis, and microbial degradation, offering a comprehensive view of the lifecycle of these compounds in the environment.

Introduction: The Chemical Identity and Environmental Significance of Trixylenyl Phosphates

Trixylenyl phosphate is not a single chemical entity but rather a complex mixture of isomers produced through the reaction of mixed xylenols with phosphoryl chloride.[1] This isomeric complexity significantly influences its physicochemical properties and, consequently, its environmental behavior and toxicological effects. Commercial TXP products are predominantly composed of isomers such as tris(2,4-dimethylphenyl) phosphate, tris(2,5-dimethylphenyl) phosphate, and tris(3,5-dimethylphenyl) phosphate, among others.[2] The specific composition can vary between manufacturers and even batches, adding a layer of complexity to its environmental risk assessment.[2]

The widespread use of TXPs in products like PVC, hydraulic fluids, and wire insulation has led to their release into various environmental compartments, including water, soil, and sediment.[3] Due to their chemical stability and lipophilicity, TXPs are considered persistent, bioaccumulative, and toxic (PBT) substances in some jurisdictions, prompting regulatory scrutiny and a demand for a deeper understanding of their environmental degradation processes.[2]

Table 1: Physicochemical Properties of Commercial Trixylenyl Phosphate Mixtures

| Property | Value | Source(s) |

| CAS Number | 25155-23-1 | [3] |

| Molecular Formula | C₂₄H₂₇O₄P | [3] |

| Molecular Weight | 410.45 g/mol | [3] |

| Appearance | Viscous liquid | [1] |

| Boiling Point | >300 °C at atmospheric pressure | [2] |

| Melting Point | Approximately -20 °C (pour point) | [2] |

| Water Solubility | 0.11 - 0.89 mg/L | [2] |

| Log Kow | 5.26 - 6.6 | [2] |

| Vapor Pressure | ~8.7 x 10⁻⁶ Pa at 20°C | [2] |

Abiotic Degradation: The Role of Hydrolysis and Photolysis

The initial transformation of TXPs in the environment is often governed by abiotic processes, primarily hydrolysis and photolysis. These reactions can significantly alter the structure and toxicity of the parent compounds.

Hydrolysis: A pH-Dependent Pathway

Hydrolysis is a key abiotic degradation pathway for triaryl phosphates. The ester linkages in TXPs are susceptible to cleavage by water, a reaction that is significantly influenced by pH.

-

Mechanism: The hydrolysis of TXPs proceeds through a stepwise process, initiating with the cleavage of one ester bond to form a diaryl xylenyl phosphate and a xylenol molecule. This is followed by the slower hydrolysis of the diaryl intermediate to a monoaryl xylenyl phosphate and ultimately to phosphoric acid and three xylenol molecules. The initial hydrolysis to the diaryl phosphate is generally considered the rate-limiting step.

-

Kinetics and Half-Life: Triaryl phosphates are generally stable to hydrolysis at neutral pH.[4] However, the rate of hydrolysis increases significantly under alkaline conditions.[4] For trixylenyl phosphate, the hydrolysis half-life at a neutral pH of 7 has been estimated to be over a year.[3] In contrast, under alkaline conditions, the degradation is more rapid. For instance, the half-life at pH 8 and 25°C has been estimated to be between 30 to 40 days.[2] At a pH of 7, the half-life extends to 300 to 400 days.[2] While less pronounced, hydrolysis can also occur under acidic conditions.[2]

The complex relationship between pH and hydrolysis rate underscores the importance of considering the specific environmental compartment when predicting the persistence of TXPs. In alkaline soils or waters, hydrolysis will be a more significant removal mechanism than in neutral or acidic environments.

Photolysis: Light-Induced Transformation

Photolysis, the degradation of a chemical by light, can be another important abiotic fate process for organic contaminants in sunlit surface waters and the atmosphere. Photolysis can occur through two primary mechanisms:

-

Direct Photolysis: This occurs when the chemical itself absorbs light energy, leading to its transformation. Triaryl phosphates, including TXPs, do not typically absorb light at wavelengths greater than 290 nm, which is the environmentally relevant part of the solar spectrum reaching the Earth's surface.[5] Therefore, direct photolysis is not considered a significant degradation pathway for TXPs in the environment.[2]

Biodegradation: The Microbial Metabolism of Trixylenyl Phosphates

The ultimate fate of many organic pollutants, including TXPs, is determined by microbial degradation. While considered to be inherently biodegradable, the rate of this process for TXPs can be slow and is dependent on various environmental factors and the specific microbial communities present.[2]

Aerobic Biodegradation Pathways

Under aerobic conditions, the biodegradation of TXPs is believed to proceed through a series of enzymatic reactions, primarily initiated by hydrolysis.

-

Initial Hydrolysis: The most probable initial step in the biodegradation of aryl phosphates is the enzymatic hydrolysis of the phosphate ester bond.[2] This reaction is catalyzed by phosphotriesterases, enzymes that have been identified in various microorganisms. The hydrolysis of a triester to a diester is considered the rate-limiting step in the overall degradation process.

-

Subsequent Metabolism: Following the initial hydrolysis, the resulting xylenol and diaryl xylenyl phosphate intermediates can be further metabolized by microorganisms. The diaryl phosphate can undergo further hydrolysis to yield another xylenol molecule and a monoaryl phosphate, which is then hydrolyzed to phosphoric acid and the final xylenol. The aromatic rings of the liberated xylenols can then be cleaved through various ring-opening mechanisms by microbial dioxygenases, ultimately leading to mineralization (conversion to CO₂, H₂O, and inorganic phosphate).

Key Microorganisms and Enzymes

While specific studies on the microbial communities that degrade TXPs are limited, research on the closely related tricresyl phosphates (TCPs) provides valuable insights. Microbial consortia containing bacteria such as Sphingobacterium, Variovorax, and Flavobacterium have been shown to effectively degrade TCPs.[6] Individual bacterial strains, such as Brevibacillus brevis, have also demonstrated the ability to degrade TCP isomers.[7] It is highly probable that similar microbial communities are involved in the degradation of TXPs.

The key enzymes implicated in the initial steps of triaryl phosphate degradation are phosphotriesterases . These enzymes catalyze the hydrolysis of the phosphate ester bonds. Subsequent degradation of the aromatic rings likely involves dioxygenases , which are crucial for aromatic ring cleavage. Furthermore, cytochrome P450 monooxygenases may also play a role in the hydroxylation of the aromatic rings, a common initial step in the degradation of aromatic compounds.[6]

Experimental Methodologies for Assessing Biodegradability and Environmental Concentrations

To accurately assess the environmental fate of TXPs, robust and standardized experimental methodologies are essential. This section provides an overview of key experimental protocols.

Assessing Ready Biodegradability: OECD 301F Protocol

The "Ready Biodegradability" test (OECD 301) is a stringent screening test that provides information on the potential for a chemical to be rapidly and completely biodegraded in an aerobic aquatic environment. The Manometric Respirometry Test (OECD 301F) is particularly suitable for poorly soluble substances like TXPs.[2]

Experimental Workflow for OECD 301F Test

Step-by-Step Protocol for OECD 301F Manometric Respirometry Test for Trixylenyl Phosphate:

-

Preparation of Test Medium and Inoculum:

-

Prepare a mineral medium according to OECD 301 guidelines.

-